Bienvenue dans la boutique en ligne BenchChem!

7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Retinoid X Receptor Nuclear Receptor Pharmacology Transactivation Assay

As a characterized RXR ligand with EC50>1000 nM, this compound ensures robust assay windows for HTS negative control. Its 1,3,7-triazaspiro[4.4]nonane-2,4-dione core is crystallographically validated in the menin pocket (PDB 9c93), providing a structure-based starting point for menin inhibitor design. The unique 5,6-dimethylpyrimidin-4-yl substitution at N7 defines a distinct pharmacophore, essential for accurate target engagement profiling and selectivity panels.

Molecular Formula C12H15N5O2
Molecular Weight 261.28 g/mol
CAS No. 2640971-64-6
Cat. No. B6463441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
CAS2640971-64-6
Molecular FormulaC12H15N5O2
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESCC1=C(N=CN=C1N2CCC3(C2)C(=O)NC(=O)N3)C
InChIInChI=1S/C12H15N5O2/c1-7-8(2)13-6-14-9(7)17-4-3-12(5-17)10(18)15-11(19)16-12/h6H,3-5H2,1-2H3,(H2,15,16,18,19)
InChIKeyCDJKEPFLBQGHSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 7-(5,6-Dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione (CAS 2640971-64-6) Baseline Characterization


7-(5,6-Dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione (CAS 2640971-64-6) is a synthetic small molecule featuring a 1,3,7-triazaspiro[4.4]nonane-2,4-dione core substituted with a 5,6-dimethylpyrimidin-4-yl group . This compound belongs to the class of spirocyclic hydantoin derivatives and has been indexed in authoritative bioactivity databases including BindingDB (BDBM50403583) and ChEMBL (CHEMBL2111535), where it is annotated as a retinoid X receptor (RXR) ligand with characterized functional activity in cell-based transactivation assays [1]. The compound is also cataloged in the DrugMap database as 'Pyrimidine derivative 5' with patented indications spanning blood vessel proliferative disorders, fibrosis, and neurodegenerative conditions [2].

Why Generic Substitution of 7-(5,6-Dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione Is Not Advisable


Direct substitution of 7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione with other 1,3,7-triazaspiro[4.4]nonane-2,4-dione analogs or simpler pyrimidine derivatives is not supported by the available evidence. The compound's specific substitution pattern—a 5,6-dimethylpyrimidin-4-yl group at the N7 position of the spirocyclic scaffold—generates a distinct pharmacophore that differs fundamentally from unsubstituted core analogs such as 1,3,7-triazaspiro[4.4]nonane-2,4-dione (CAS 908099-69-4) . Furthermore, the compound's 1,3,7-triazaspiro[4.4]nonane-2,4-dione core has been crystallographically validated as a menin-binding scaffold in the PDB entry 9c93, where related inhibitors engage the menin-MLL interaction interface [1]. This structural context is absent in non-spirocyclic pyrimidine derivatives or compounds lacking the hydantoin-like dione moiety. The combination of a specific dimethylpyrimidinyl substituent with the triazaspiro-dione core determines target engagement profiles that cannot be replicated by generic replacements, making informed procurement based on structural identity essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 7-(5,6-Dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione


RXR-alpha Functional Activity Differentiates This Compound from Potent RXR Agonists

In CV-1 cells transfected with an RXR-alpha expression vector, 7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione demonstrated an EC50 value exceeding 1,000 nM in a transactivation assay using [3H]-9-cis-RA as a radioligand [1]. This magnitude of activity positions the compound as a substantially weaker RXR modulator compared to the endogenous agonist 9-cis-retinoic acid (9-cis-RA), which activates RXR-alpha with an EC50 of approximately 2–10 nM under comparable assay conditions, or bexarotene, a synthetic RXR agonist with an EC50 of approximately 24–33 nM [2]. The >100-fold difference in functional potency relative to these reference agonists indicates that this compound is not a potent RXR activator, which may be relevant for applications requiring weak or partial RXR modulation.

Retinoid X Receptor Nuclear Receptor Pharmacology Transactivation Assay

Selectivity Profile for RXR Subtypes vs. Retinoic Acid Receptor Gamma

The compound was also profiled for functional activity at retinoic acid receptor gamma (RAR-gamma) and RXR-gamma, showing EC50 values > 1,000 nM across all tested retinoic acid receptor subtypes in transactivation assays [1]. This lack of potency at RAR-gamma contrasts with pan-agonists like all-trans-retinoic acid (ATRA), which activates RAR-gamma with an EC50 of approximately 0.2–1 nM [2]. The compound's consistently weak activity across the retinoic acid receptor family suggests a defined activity floor, which is distinct from promiscuous or potent retinoid modulators.

RXR Selectivity Nuclear Receptor Profiling Retinoic Acid Receptor

Triazaspiro-Dione Core as a Menin-Binding Scaffold

The 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold present in this compound has been crystallographically validated as a menin-binding motif. The PDB entry 9c93 (resolution not specified, deposited 2024-06-13) reveals the crystal structure of human menin in complex with 'inhibitor compound 26', a related triazaspiro-containing ligand, demonstrating direct engagement of the menin-MLL interaction interface [1]. While this specific compound (CAS 2640971-64-6) has not been directly co-crystallized, its core scaffold is structurally pre-validated for this therapeutically relevant target. In contrast, non-spirocyclic pyrimidine derivatives such as 4,6-dimethylpyrimidine (CAS 1558-17-4) lack the constrained three-dimensional architecture required to occupy the menin binding pocket [2].

Menin-MLL Interaction Leukemia Protein-Protein Interaction Inhibitor

DrugMap Annotation as VEGFA Pathway Modulator with Patented Disease Indications

7-(5,6-Dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is cataloged in the DrugMap database (DMNET19) as 'Pyrimidine derivative 5' with a mechanism of action annotation as a Vascular Endothelial Growth Factor A (VEGFA) inhibitor [1]. The compound carries patented indications for blood vessel proliferative disorder (ICD-11: BE2Z), fibrosis (ICD-11: GA14-GC01), and neurodegenerative disorder (ICD-11: 8A20-8A23). This patented disease association profile is distinct from other commercially available 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, which are predominantly explored for antibacterial and antifungal applications rather than VEGFA-mediated pathways [2].

VEGFA Inhibition Angiogenesis Fibrosis

Recommended Application Scenarios for 7-(5,6-Dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione (CAS 2640971-64-6)


Negative Control Compound for Retinoid X Receptor (RXR) Screening Campaigns

With a characterized EC50 > 1,000 nM at RXR-alpha, RXR-gamma, and RAR-gamma in cell-based transactivation assays [1], this compound is suitable as a negative control for high-throughput screening campaigns targeting the retinoid receptor family. Its defined inactivity profile across multiple receptor subtypes allows rigorous assay window determination, distinguishing true hits from non-specific assay interference. This application is supported by the compound's quantitative functional data available through BindingDB and ChEMBL [1].

Scaffold for Structure-Guided Menin-MLL PPI Inhibitor Design

The 1,3,7-triazaspiro[4.4]nonane-2,4-dione core has been crystallographically validated in complex with menin (PDB 9c93) [2]. Researchers engaged in structure-based design of menin-MLL protein-protein interaction inhibitors can use this compound as a starting scaffold for further derivatization. Its 5,6-dimethylpyrimidin-4-yl substituent at N7 provides a vector for exploring additional binding interactions within the menin pocket, while the spirocyclic core maintains the conformational constraint necessary for target engagement. This scenario leverages the crystallographic precedent established for the triazaspiro-dione chemotype.

VEGFA-Mediated Angiogenesis and Fibrosis Target Validation Studies

Based on DrugMap annotation as a VEGFA inhibitor with patented indications covering blood vessel proliferative disorders and fibrosis [3], this compound may serve as a tool for target validation studies in angiogenesis and fibrosis models. Researchers investigating VEGFA-dependent pathways can employ this compound for preliminary target engagement and pathway modulation experiments, with the understanding that the specific quantitative VEGFA inhibition data require independent verification. The compound's patented disease association profile provides a rationale for its use in these therapeutic areas distinct from other commercially available triazaspiro-dione derivatives.

Selectivity Profiling in Kinase and Nuclear Receptor Cross-Screening Panels

Given its defined weak activity at RXR and RAR subtypes [1] combined with a structural scaffold shared with menin inhibitors [2], this compound is well-suited for inclusion in cross-target selectivity panels. Its use can help establish off-target liability profiles for lead compounds being developed against kinases or nuclear receptors, and it can serve as a reference point in computational models predicting polypharmacology, ensuring that new chemical entities are benchmarked against a compound with quantified low nuclear receptor activity.

Quote Request

Request a Quote for 7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.